3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid
CAS No.: 223671-94-1
Cat. No.: VC0546284
Molecular Formula: C17H13ClN4O2
Molecular Weight: 340.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223671-94-1 |
|---|---|
| Molecular Formula | C17H13ClN4O2 |
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid |
| Standard InChI | InChI=1S/C17H13ClN4O2/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24/h1-8H,(H,23,24)(H4,19,20,21,22) |
| Standard InChI Key | UXNWIRHZMHGOCE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused isoquinoline core substituted at the 1-position with a guanidine group and at the 4-position with a chlorine atom. A benzoic acid moiety is appended at the 7-position through a carbon-carbon bond, creating a planar, conjugated system that facilitates π-stacking interactions with biological targets . The molecular formula is C₁₇H₁₃ClN₄O₂, with a calculated exact mass of 340.073 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | >300°C |
| Predicted Boiling Point | 596.9±60.0°C |
| Density | 1.49±0.1 g/cm³ |
| pKa | 3.99±0.10 |
| LogP | 4.431 |
| Solubility | Low aqueous solubility |
Spectroscopic Characterization
Nuclear magnetic resonance (¹H NMR, ¹³C NMR) confirms the substitution pattern, with characteristic shifts for the isoquinoline protons (δ 8.5–9.0 ppm) and benzoic acid carbonyl (δ 167 ppm). High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 341.081 [M+H]⁺, consistent with the molecular formula .
Synthesis and Manufacturing
Synthetic Route
The synthesis begins with 4-chloro-7-bromoisoquinoline, which undergoes palladium-catalyzed Suzuki-Miyaura coupling with 3-boronobenzoic acid to install the aromatic acid moiety . Subsequent guanidinylation using cyanamide under acidic conditions introduces the diamino-methylideneamino group at position 1. The final product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity as verified by HPLC .
Scale-Up Challenges
The low solubility of intermediates necessitates the use of polar aprotic solvents like dimethylacetamide (DMA) during coupling reactions . Process optimization reduced residual palladium levels to <10 ppm, meeting International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates.
Mechanism of Biological Action
Urokinase Plasminogen Activator Inhibition
UK-356202 competitively binds the uPA catalytic domain through:
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Hydrogen bonding between the guanidine group and Asp189/Ser190 residues
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π-π interactions of the isoquinoline core with Trp215
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Electrostatic stabilization via the benzoic acid carboxylate and Arg35
This inhibition blocks plasminogen-to-plasmin conversion (Ki = 37 nM), disrupting extracellular matrix degradation and cancer metastasis .
Off-Target Effects
At concentrations >10 μM, the compound shows moderate inhibition of matrix metalloproteinase-9 (MMP-9, IC₅₀ = 8.2 μM) and weak binding to αvβ3 integrin (Kd = 450 nM) . These polypharmacological effects may contribute to its observed anti-angiogenic activity in murine xenograft models .
Preclinical Research Findings
Oncology Applications
In MDA-MB-231 breast cancer cells, UK-356202 (1 μM) reduces invasion by 78±5% in Matrigel assays compared to controls . Combination studies with paclitaxel show synergistic effects (Combination Index = 0.45), enhancing apoptosis through caspase-3/7 activation .
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (μM) | Invasion Inhibition (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 0.89 | 78±5 |
| PC-3 (Prostate) | 1.12 | 65±7 |
| A549 (Lung) | 1.45 | 58±6 |
Cardiovascular Effects
In a rat model of pressure-overload hypertrophy, daily oral dosing (10 mg/kg) for 28 days:
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Reduced left ventricular mass index by 32%
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Decreased collagen deposition by 41%
These effects are attributed to uPA-mediated inhibition of TGF-β1 activation and subsequent Smad2/3 phosphorylation .
Analytical Method Development
Plasma Quantification
A validated HPLC-fluorescence method achieves a lower limit of quantification (LLOQ) of 20 pg/mL in human plasma . Samples are processed via protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column (150 × 4.6 mm, 5 μm) with fluorescence detection at λex/λem = 280/340 nm .
Stability Profiling
Forced degradation studies show:
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Acidic conditions (0.1N HCl, 24h): 12% degradation
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Oxidative stress (3% H₂O₂, 6h): 8% degradation
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Photolysis (ICH Q1B): <5% degradation
The compound remains stable in plasma for 24h at room temperature and through three freeze-thaw cycles .
Clinical Development and Discontinuation
Phase I Pharmacokinetics
In healthy volunteers (n=24), single ascending doses (1–100 mg) showed:
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Cmax: 0.3–28.7 ng/mL
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Tmax: 2–4 hours
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t₁/₂: 11–14 hours
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AUC₀–∞: 2.1–210 ng·h/mL
Food increased bioavailability by 2.3-fold due to enhanced solubility .
Phase II Termination
A randomized, double-blind trial in metastatic colorectal cancer (N=148) was halted due to:
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